
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran is a complex organic compound with a unique structure that includes a benzofuran ring fused with a hexahydro-ethano moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methoxylation to introduce the methoxy groups. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles is often emphasized to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the benzofuran ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 5,6-Dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
Uniqueness
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89701-53-1 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-oxatricyclo[5.2.2.02,6]undec-8-ene |
InChI |
InChI=1S/C12H18O3/c1-13-11-9-7-3-5-8(6-4-7)10(9)12(14-2)15-11/h3,5,7-12H,4,6H2,1-2H3 |
Clé InChI |
WQEPBJWCVSIYIH-UHFFFAOYSA-N |
SMILES canonique |
COC1C2C3CCC(C2C(O1)OC)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


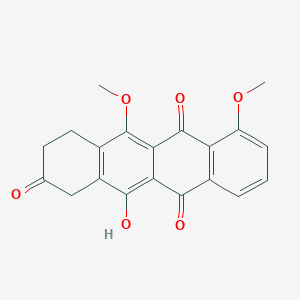
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
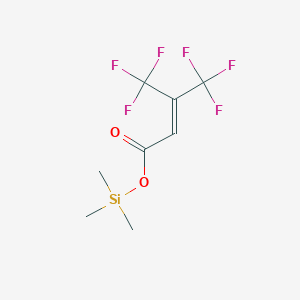
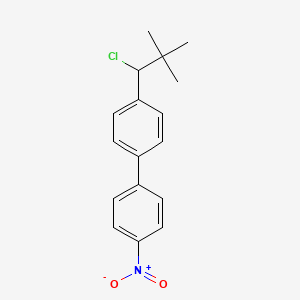
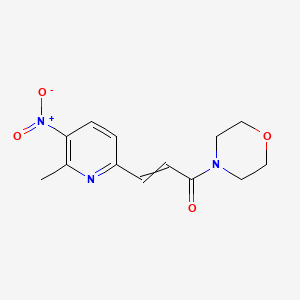
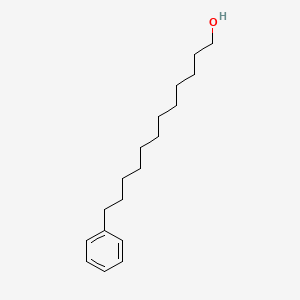
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
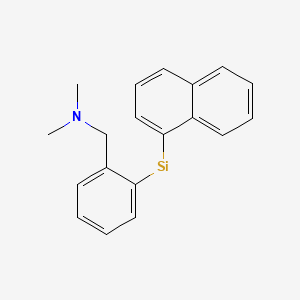

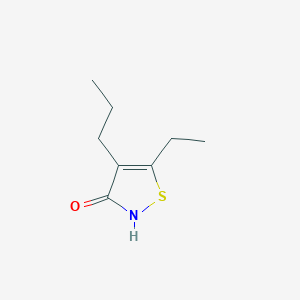
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
